An Overview of Zoxazolamine: Synthesis and Purification Principles
An Overview of Zoxazolamine: Synthesis and Purification Principles
Disclaimer: Zoxazolamine is a muscle relaxant that was withdrawn from the market due to significant hepatotoxicity.[1] This document is intended for informational and educational purposes for researchers, scientists, and drug development professionals and should not be interpreted as a guide for the synthesis or use of this compound. The synthesis and handling of related chemical compounds should only be conducted by trained professionals in appropriate laboratory settings with all necessary safety precautions.
Zoxazolamine (5-chloro-1,3-benzoxazol-2-amine) is a centrally acting muscle relaxant first synthesized in 1953.[1][2] Although it was clinically introduced, it was later withdrawn due to its potential to cause severe liver damage.[1] Its active metabolite, chlorzoxazone (B1668890), exhibited a better safety profile and was subsequently marketed.[1] This guide provides a high-level overview of the chemical principles behind the synthesis and purification of zoxazolamine, based on historical and publicly available data.
Physicochemical Properties of Zoxazolamine
A summary of the key physicochemical properties of zoxazolamine is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂O | [1] |
| Molar Mass | 168.58 g·mol⁻¹ | [1] |
| Melting Point | 185-185.5°C | [2] |
| Appearance | Crystalline solid | [2][3] |
| Solubility | Sparingly soluble in water; soluble in ethanol, DMSO, and DMF. | [2][3] |
| UV max (in Methanol) | 244, 285 nm | [2] |
General Synthesis Pathways
The synthesis of zoxazolamine, a 2-aminobenzoxazole (B146116) derivative, generally involves the formation of the benzoxazole (B165842) ring system from a substituted aminophenol precursor. Two primary conceptual routes are outlined below.
Route 1: Cyclization of 2-Amino-4-chlorophenol
A common method for synthesizing the benzoxazole core is the cyclization of an ortho-aminophenol. In the case of zoxazolamine, the key starting material is 2-amino-4-chlorophenol.[4][5] This precursor can be reacted with a carbonyl-containing reagent, such as phosgene (B1210022) or a safer equivalent like triphosgene (B27547), to form the oxazolone (B7731731) ring, which can then be aminated.[4][6][7] The general principle involves the intramolecular condensation to form the heterocyclic ring.
Route 2: Amination of a Dichloro-substituted Precursor
An alternative approach involves the substitution of a leaving group on a pre-formed benzoxazole ring. A patented method describes the synthesis of zoxazolamine by treating 2,5-dichlorobenzoxazole with ammonia.[8] In this process, the chlorine atom at the 2-position is more susceptible to nucleophilic substitution by the amino group, leading to the formation of 2-amino-5-chlorobenzoxazole.[8] This reaction is typically carried out under pressure and at elevated temperatures.[8]
Purification Methodologies
The purification of zoxazolamine and related benzoxazoles is crucial to remove starting materials, by-products, and color impurities. The principles of purification can be inferred from procedures described for zoxazolamine and its analogue, chlorzoxazone.
Key Purification Steps:
-
Neutralization and Precipitation: After the reaction, the mixture is often treated with an acid or base to neutralize catalysts and precipitate the crude product. For instance, in related syntheses, the pH is adjusted to precipitate the product, which is then collected by filtration.[9]
-
Decolorization: Crude products in this chemical class can have undesirable brown coloration.[10] A common method to remove these color impurities is to dissolve the crude solid in a suitable solvent and treat the solution with activated carbon, followed by filtration.[9][10]
-
Recrystallization: This is a standard technique to achieve high purity for solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then cooled to allow the purified compound to crystallize, leaving impurities in the solution. Solvents such as methanol, ethanol, or ethyl acetate (B1210297) have been used for the recrystallization of chlorzoxazone and can be considered for zoxazolamine.[10][11]
The following diagram illustrates a general workflow for the purification of a benzoxazole compound like zoxazolamine.
References
- 1. Zoxazolamine - Wikipedia [en.wikipedia.org]
- 2. Zoxazolamine [drugfuture.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Chlorzoxazone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of phosgene in methylene chloride after cyclisation with a 2-hydroxyamine and gas chromatography with nitrogen-selective detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents [patents.google.com]
- 9. CN106167471A - A kind of preparation method of chlorzoxazone - Google Patents [patents.google.com]
- 10. rsisinternational.org [rsisinternational.org]
- 11. US20170022172A1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]
